molecular formula C16H17ClN2O2 B4689948 N-(3-chloro-2-methylphenyl)-2-(2-furyl)-1-pyrrolidinecarboxamide

N-(3-chloro-2-methylphenyl)-2-(2-furyl)-1-pyrrolidinecarboxamide

Cat. No. B4689948
M. Wt: 304.77 g/mol
InChI Key: PQZYTSQTXCDQFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-chloro-2-methylphenyl)-2-(2-furyl)-1-pyrrolidinecarboxamide, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase. This compound has been studied extensively for its potential therapeutic applications in neurological disorders such as epilepsy, addiction, and anxiety.

Mechanism of Action

N-(3-chloro-2-methylphenyl)-2-(2-furyl)-1-pyrrolidinecarboxamide inhibits the enzyme GABA aminotransferase, which is responsible for the breakdown of GABA in the brain. By inhibiting this enzyme, this compound leads to an increase in the levels of GABA in the brain, which has been shown to have anticonvulsant, anxiolytic, and anti-addictive effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are primarily related to its inhibition of GABA aminotransferase. This leads to an increase in the levels of GABA in the brain, which has been shown to have anticonvulsant, anxiolytic, and anti-addictive effects. Additionally, this compound has been shown to have a low potential for abuse and dependence, making it an attractive candidate for the treatment of addiction.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(3-chloro-2-methylphenyl)-2-(2-furyl)-1-pyrrolidinecarboxamide for lab experiments is its high selectivity for GABA aminotransferase, which makes it a useful tool for studying the role of this enzyme in neurological disorders. However, one limitation of this compound is its relatively short half-life, which may require frequent dosing in animal studies.

Future Directions

There are several potential future directions for research on N-(3-chloro-2-methylphenyl)-2-(2-furyl)-1-pyrrolidinecarboxamide. One area of interest is the potential use of this compound in the treatment of drug addiction, particularly for the treatment of cocaine and methamphetamine addiction. Additionally, there is interest in exploring the use of this compound in combination with other drugs for the treatment of epilepsy and anxiety disorders. Finally, there is ongoing research on the development of new and more potent GABA aminotransferase inhibitors based on the structure of this compound.

Scientific Research Applications

N-(3-chloro-2-methylphenyl)-2-(2-furyl)-1-pyrrolidinecarboxamide has been extensively studied for its potential therapeutic applications in neurological disorders such as epilepsy, addiction, and anxiety. The inhibition of GABA aminotransferase by this compound leads to an increase in the levels of GABA in the brain, which has been shown to have anticonvulsant, anxiolytic, and anti-addictive effects.

properties

IUPAC Name

N-(3-chloro-2-methylphenyl)-2-(furan-2-yl)pyrrolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClN2O2/c1-11-12(17)5-2-6-13(11)18-16(20)19-9-3-7-14(19)15-8-4-10-21-15/h2,4-6,8,10,14H,3,7,9H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQZYTSQTXCDQFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)N2CCCC2C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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